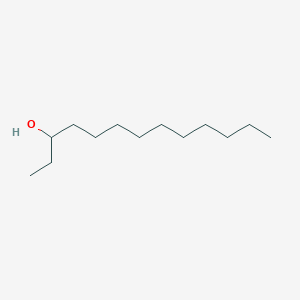
3-Tridecanol
概要
説明
3-Tridecanol, also known as tridecan-3-ol, is a fatty alcohol with the molecular formula C₁₃H₂₈O. It is a colorless, viscous liquid that is practically insoluble in water but soluble in organic solvents. This compound is commonly used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
科学的研究の応用
3-Tridecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, plasticizers, and as an additive in cosmetics and personal care products.
作用機序
The primary antifungal action of medium-chain (C9–C12) alkanols comes from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins . Hence, the antifungal activity of alkanols is mediated by a biophysical process, and the maximum activity can be obtained when the balance between hydrophilic and hydrophobic portions becomes the most appropriate .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: 3-Tridecanol can be synthesized through various methods, including the reduction of tridecanoic acid or its esters. One common method involves the hydrogenation of tridecanoic acid using a metal catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes followed by hydrogenation. This method allows for the large-scale production of fatty alcohols with high purity and yield. The process involves the following steps:
- Hydroformylation: An alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form an aldehyde.
- Hydrogenation: The aldehyde is then hydrogenated to produce the corresponding alcohol.
化学反応の分析
Types of Reactions: 3-Tridecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form tridecanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to form tridecane, a saturated hydrocarbon. This reaction usually involves the use of reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced with other functional groups. For example, reacting this compound with acyl chlorides can produce esters, while reaction with halogens can form alkyl halides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Acyl chlorides for esterification
- Halogens for halogenation
Major Products:
- Tridecanoic acid (oxidation)
- Tridecane (reduction)
- Esters (esterification)
- Alkyl halides (halogenation)
類似化合物との比較
1-Tridecanol: The hydroxyl group is attached to the first carbon atom.
2-Tridecanol: The hydroxyl group is attached to the second carbon atom.
Isotridecanol: A branched isomer of tridecanol with the hydroxyl group on a different carbon atom.
Uniqueness of 3-Tridecanol: The primary distinction of this compound lies in the position of its hydroxyl group, which can influence its reactivity and interaction with other molecules. This positional difference can affect its physical properties, such as melting and boiling points, as well as its solubility in various solvents.
特性
IUPAC Name |
tridecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSIDDOMEWFXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871201 | |
| Record name | Tridecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-68-6 | |
| Record name | 3-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


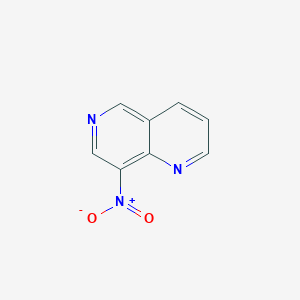
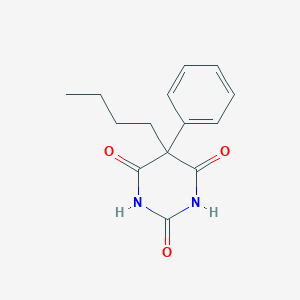
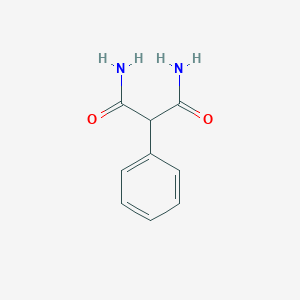
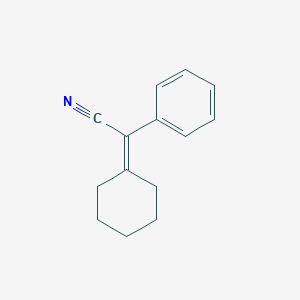
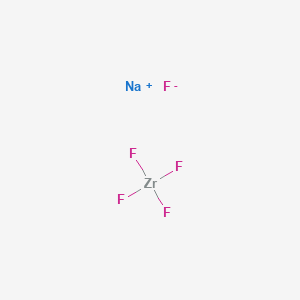
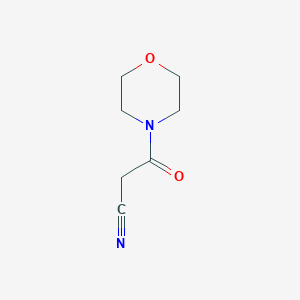
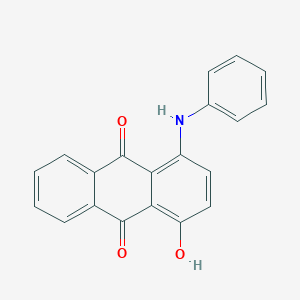
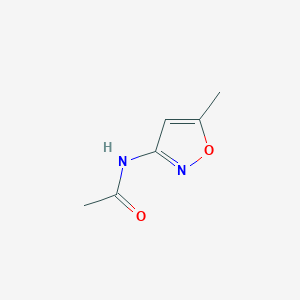

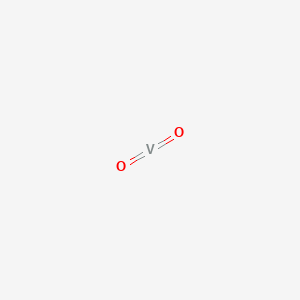
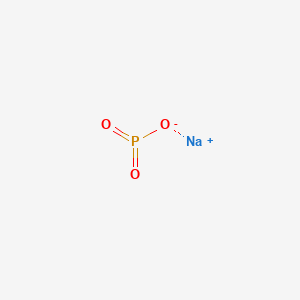
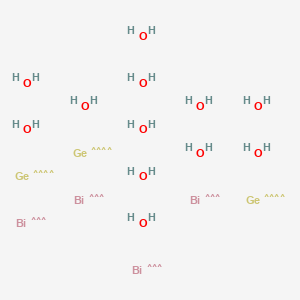
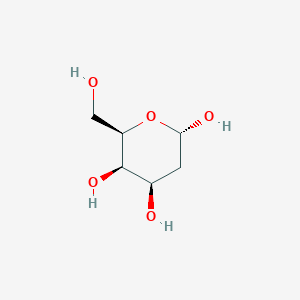
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
